molecular formula C12H22O2 B14534198 2-[(2,2-Dimethyl-3-propylcyclopropyl)methyl]-1,3-dioxolane CAS No. 62603-51-4

2-[(2,2-Dimethyl-3-propylcyclopropyl)methyl]-1,3-dioxolane

Cat. No.: B14534198
CAS No.: 62603-51-4
M. Wt: 198.30 g/mol
InChI Key: AFFLEUNTKYMQFT-UHFFFAOYSA-N
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Description

2-[(2,2-Dimethyl-3-propylcyclopropyl)methyl]-1,3-dioxolane is an organic compound that features a cyclopropyl group and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-Dimethyl-3-propylcyclopropyl)methyl]-1,3-dioxolane typically involves the reaction of 2,2-dimethyl-3-propylcyclopropylmethanol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes cyclization to form the dioxolane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2,2-Dimethyl-3-propylcyclopropyl)methyl]-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-[(2,2-Dimethyl-3-propylcyclopropyl)methyl]-1,3-dioxolane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2,2-Dimethyl-3-propylcyclopropyl)methyl]-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in chemistry, biology, or medicine.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-3-propylcyclopropylmethanol
  • 1,3-Dioxolane
  • 2,2-Dimethyl-3-propylcyclopropylmethyl acetate

Uniqueness

2-[(2,2-Dimethyl-3-propylcyclopropyl)methyl]-1,3-dioxolane is unique due to the presence of both a cyclopropyl group and a dioxolane ring in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

CAS No.

62603-51-4

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

2-[(2,2-dimethyl-3-propylcyclopropyl)methyl]-1,3-dioxolane

InChI

InChI=1S/C12H22O2/c1-4-5-9-10(12(9,2)3)8-11-13-6-7-14-11/h9-11H,4-8H2,1-3H3

InChI Key

AFFLEUNTKYMQFT-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(C1(C)C)CC2OCCO2

Origin of Product

United States

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